4-Bromobenzo[D]isoxazole
Overview
Description
4-Bromobenzo[D]isoxazole is a chemical compound with the CAS Number: 1126848-34-7. It has a molecular weight of 198.02 and its linear formula is C7H4BrNO . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The linear formula of this compound is C7H4BrNO . It is a five-membered heterocyclic moiety commonly found in many commercially available drugs .Chemical Reactions Analysis
The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis
This compound is a solid substance. It is stored in dry conditions at 2-8°C . The molecular weight of the compound is 198.02 .Scientific Research Applications
Multicomponent Transformation and Biomedical Applications
- Biomedical Potential: A study explored the electrochemically induced transformation of compounds including 3-(4-bromophenyl)isoxazol-5(4H)-one, revealing potential for biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Structure-Property Relationships
- Thermodynamics and Solubility: Research on halogenbenzoic acids, including 4-bromobenzoic acid, examined their thermodynamic properties, such as vapor pressures, melting temperatures, and enthalpies of fusion. This study provided insights into hydrogen bonding interactions and solubility correlations for these compounds (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).
Synthetic Chemistry Applications
- Suzuki Coupling Reaction: A Suzuki coupling reaction involving 4-bromobenzoic acid was designed for undergraduate chemistry students, demonstrating the compound's utility in organic synthesis education (Huang, 2013).
- Spiro-Isoxazolines Synthesis: A study highlighted the synthesis of 4-bromo-spiro-isoxazolines, showcasing a method to create these compounds with potential applications in various chemical syntheses (McClendon, Omollo, Valente, & Hamme, 2009).
- Photovoltaic Material Precursors: Bromoderivatives of benzofused 1,2,5-thiadiazoles, such as 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole, are vital for synthesizing dyes used in photovoltaic materials (Chmovzh, Alekhina, Kudryashev, & Rakitin, 2022).
Miscellaneous Applications
- Herbicide Resistance: A gene encoding a nitrilase that converts bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid was used to confer herbicide resistance in transgenic tobacco plants, illustrating an agricultural application (Stalker, McBride, & Malyj, 1988).
- Reactivity and Synthesis in Organic Chemistry: A comprehensive review of the reactivity and synthesis of isoxazole derivatives, including those involving 4-bromobenzoic acid, was conducted, highlighting their applications in material science, agriculture, and pharmaceuticals (Walunj, Mhaske, & Kulkarni, 2020).
Safety and Hazards
4-Bromobenzo[D]isoxazole is harmful if swallowed and inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
Future Directions
In the field of drug discovery, isoxazole is a significant moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . The future direction in this field is likely to focus on the development of alternate metal-free synthetic routes for the synthesis of isoxazoles .
Mechanism of Action
Target of Action
4-Bromobenzo[D]isoxazole is a heterocyclic compound that has been studied for its potential biological activities . .
Mode of Action
For instance, some isoxazole derivatives have been reported to exhibit their effects through the (3 + 2) cycloaddition reaction .
Biochemical Pathways
For instance, some isoxazole derivatives have been synthesized and evaluated for their in vitro antitubercular activity against MTB H 37 Rv strain .
Pharmacokinetics
In silico predictions have indicated that isoxazole derivatives possess good drug-likeness and pharmacokinetic profile .
Result of Action
Isoxazole derivatives have been associated with a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Action Environment
It is known that the synthesis of isoxazole derivatives can be influenced by various factors, including the choice of catalysts and the reaction conditions .
Biochemical Analysis
Biochemical Properties
4-Bromobenzo[D]isoxazole plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition is due to the binding of this compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by upregulating pro-apoptotic genes such as Bax and downregulating anti-apoptotic genes like Bcl-2 . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the binding of this compound to COX enzymes results in enzyme inhibition, reducing the production of inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. This leads to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. In in vitro studies, the long-term effects of this compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound has been observed to maintain its activity over extended periods, although its effects may diminish with time due to metabolic degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its target sites .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is directed by targeting signals and post-translational modifications that guide it to specific organelles. For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, its accumulation in mitochondria can affect mitochondrial function and induce apoptosis .
Properties
IUPAC Name |
4-bromo-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPERWOJBMXTKKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NO2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716994 | |
Record name | 4-Bromo-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126848-34-7 | |
Record name | 4-Bromo-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1,2-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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